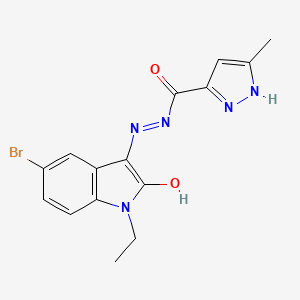![molecular formula C19H21N5O B6136446 6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6136446.png)
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one, commonly referred to as PPM1, is a synthetic compound that has gained significant attention in scientific research. PPM1 has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用机制
PPM1 functions as a protein phosphatase inhibitor, which means it inhibits the activity of protein phosphatases. Protein phosphatases are enzymes that remove phosphate groups from proteins, which is a critical step in regulating cellular processes. By inhibiting the activity of protein phosphatases, PPM1 can regulate various cellular processes, including cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PPM1 has been found to have various biochemical and physiological effects. In vitro studies have shown that PPM1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPM1 has also been found to regulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In vivo studies have shown that PPM1 can reduce tumor growth in animal models. PPM1 has also been found to play a critical role in regulating embryonic development.
实验室实验的优点和局限性
PPM1 has several advantages as a research tool. It is a potent inhibitor of protein phosphatases, making it an ideal tool for studying the role of protein phosphatases in cellular processes. PPM1 is also highly specific, meaning it only inhibits a specific type of protein phosphatase. However, PPM1 has some limitations as a research tool. It is highly toxic, making it challenging to work with in lab experiments. PPM1 also has limited solubility, which can make it challenging to administer in vivo.
未来方向
There are several future directions for PPM1 research. One potential direction is to explore the use of PPM1 as a potential drug target for the treatment of cancer. Another potential direction is to investigate the role of PPM1 in regulating other cellular processes, such as DNA repair and immune response. Additionally, future research could focus on developing new PPM1 inhibitors with improved solubility and reduced toxicity. Overall, PPM1 has significant potential as a research tool and a potential drug target, making it an exciting area of research for the future.
合成方法
PPM1 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the use of pyridine, piperidine, and pyrrole derivatives. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
PPM1 has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, PPM1 has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In drug discovery, PPM1 has been explored as a potential target for the development of new drugs. In biochemistry, PPM1 has been found to play a crucial role in regulating various cellular processes, including cell division and differentiation.
属性
IUPAC Name |
4-[1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19-12-17(21-14-22-19)15-6-10-23(11-7-15)13-16-4-3-9-24(16)18-5-1-2-8-20-18/h1-5,8-9,12,14-15H,6-7,10-11,13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNVWCQMPBMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=CN3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-[4-(dimethylamino)phenyl]-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6136369.png)
![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)

![methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6136393.png)
![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![1'-benzyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6136399.png)
![2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136403.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)
![N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6136407.png)
![3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B6136425.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136432.png)
![6-(3-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136442.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)